10,10-Difluorothromboxane A2

Description

Contextualizing Thromboxane (B8750289) A2 Instability and Analog Development

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and cardiovascular physiology. researchgate.netwikipedia.org Produced by activated platelets, it is a powerful inducer of platelet aggregation and a constrictor of vascular smooth muscle. wikipedia.orgresearchgate.net However, the study of its physiological and pathophysiological functions is significantly hampered by its inherent chemical instability. acs.orgresearchgate.net

TXA2 possesses a unique and highly strained 2,6-dioxabicyclo[3.1.1]heptane (oxetane-acetal) structure. acs.orgtandfonline.com This structural feature makes the molecule exceptionally susceptible to hydrolysis. In aqueous solutions at physiological pH, TXA2 has a remarkably short half-life of approximately 30 to 41 seconds. researchgate.netwikipedia.orgresearchgate.netrxlist.comnih.gov It rapidly degrades into its biologically inactive metabolite, Thromboxane B2 (TXB2). wikipedia.orgrxlist.comaltmeyers.org This rapid inactivation makes it challenging to study the direct actions of TXA2 in biological systems and to accurately measure its circulating levels. wikipedia.orgacs.orgnih.gov

This profound instability created a demand for the development of chemically stable synthetic analogues. acs.orgahajournals.org Researchers sought to create molecules that could mimic the biological actions of TXA2 but persist long enough to be used as reliable pharmacological tools. wikipedia.orgacs.org Early strategies involved replacing the oxygen atoms in the strained acetal (B89532) ring with carbon or sulfur, or by creating less strained bicyclic structures, such as the well-known analogue U46619. acs.orgpnas.org These stable mimetics have been instrumental in characterizing the thromboxane receptor (TP receptor) and elucidating the signaling pathways through which TXA2 exerts its effects. researchgate.netwikipedia.orgahajournals.org

Rationale for Fluorine Incorporation in Prostanoid Chemistry for Enhanced Stability and Biological Activity

The strategic incorporation of fluorine into bioactive molecules is a well-established and powerful tool in medicinal chemistry. tandfonline.combohrium.comresearchgate.net This strategy has been particularly fruitful in the field of prostanoid chemistry, where metabolic and chemical stability are often limiting factors. tandfonline.comresearchgate.net The rationale for using fluorine is multifaceted, stemming from its unique atomic and chemical properties. tandfonline.combohrium.com

Key reasons for fluorination in prostanoid analogues include:

Enhanced Chemical and Metabolic Stability : Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond (108-456 kJ/mol) make it resistant to metabolic attack. tandfonline.comacs.org Replacing hydrogen atoms at metabolically labile sites with fluorine can block oxidative metabolism by enzymes, thereby increasing the molecule's half-life and bioavailability. tandfonline.combohrium.comresearchgate.net In the context of thromboxanes, introducing fluorine into the oxetane (B1205548) ring significantly reduces the rate of hydrolysis. tandfonline.com

Increased Binding Affinity : The van der Waals radius of fluorine (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This similarity allows for the substitution of hydrogen with fluorine often without causing significant steric hindrance at the receptor binding site. tandfonline.comresearchgate.net The unique electronic properties of the C-F bond can, in some cases, lead to enhanced binding interactions with the target protein, resulting in increased potency and selectivity. tandfonline.combohrium.comresearchgate.net

This approach allows for the fine-tuning of a molecule's properties, aiming to create analogues that not only are more stable but also retain or even enhance the desired biological activity. tandfonline.combohrium.com

Overview of 10,10-Difluorothromboxane A2 as a Research Probe

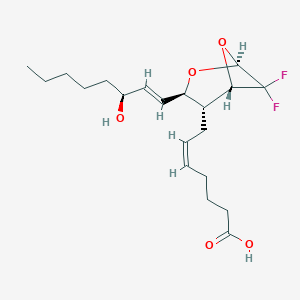

This compound (also referred to as F2-TxA2) is a synthetic analogue of Thromboxane A2 that embodies the success of fluorination strategies. smolecule.comacs.org By replacing the two hydrogen atoms at the C-10 position with fluorine atoms, chemists created a molecule that retains the critical 2,6-dioxabicyclo[3.1.1]heptane structure of native TXA2 but with vastly improved stability. acs.orgsmolecule.comresearchgate.net This enhanced stability makes it an invaluable research probe for investigating thromboxane-mediated biological processes. smolecule.compnas.org

Studies have demonstrated that this compound is a potent and effective agonist at the thromboxane receptor. smolecule.comnih.govnih.gov It successfully mimics the primary actions of TXA2, including the induction of platelet aggregation and vasoconstriction. smolecule.comnih.gov Research on canine saphenous veins and human platelets showed that this compound with the natural stereochemistry of TXA2 acts as a potent agonist in both systems. nih.govnih.govresearchgate.net

The stability and potent agonist activity of this compound have made it a crucial tool for several research applications:

Characterizing Thromboxane Receptors : Its use, along with its stereoisomers, has provided evidence supporting the existence of different subtypes of thromboxane receptors in platelets and vascular tissues. researchgate.netnih.govnih.gov For instance, while this compound was a potent agonist, some of its stereoisomers acted as antagonists in platelets while remaining agonists in vascular smooth muscle, highlighting differential receptor requirements. nih.govresearchgate.net

Studying Signaling Pathways : As a stable mimetic, it allows researchers to stimulate the TP receptor consistently over time, facilitating the detailed study of downstream signaling cascades, such as those involving G-proteins like G(q) and G(13). researchgate.netsmolecule.com

Pharmacological Investigations : The compound is used to evaluate the effects of potential new drugs that target the thromboxane pathway, aiding in the development of therapies for cardiovascular diseases. smolecule.com

While both monofluorinated (F-TxA2) and difluorinated (F2-TxA2) analogues are significantly more stable than native TXA2, some studies suggest that the monofluorinated version may be a closer mimic in certain functional assays, such as integrin activation. acs.orgresearchgate.netnih.gov Nevertheless, the enhanced stability and high potency of this compound have solidified its role as a standard and reliable research tool for exploring the complex biology of thromboxane A2. smolecule.compnas.org

Data Tables

Table 1: Comparison of Half-Life and Biological Activity

| Compound | Half-Life (at pH 7.4) | Primary Biological Action |

|---|---|---|

| Thromboxane A2 (TXA2) | ~30-41 seconds researchgate.netresearchgate.netrxlist.com | Potent platelet aggregator and vasoconstrictor wikipedia.org |

| Thromboxane B2 (TXB2) | ~5-7 minutes nih.gov | Inactive metabolite rxlist.com |

| This compound | Significantly more stable than TXA2 acs.orgsmolecule.com | Potent TXA2 receptor agonist nih.govnih.gov |

| 10-Monofluorothromboxane A2 | ~10⁵ times more stable than TXA2 acs.orgnih.gov | Potent TXA2 receptor agonist acs.orgnih.gov |

Table 2: Biological Activity Data for this compound (Compound I)

| System | Activity Metric (EC₅₀) | Reference |

|---|---|---|

| Human Platelet Aggregation | 36 ± 3.6 nM | nih.govnih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

121573-36-2 |

|---|---|

Molecular Formula |

C20H30F2O5 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(Z)-7-[(1S,3R,4R,5S)-7,7-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30F2O5/c1-2-3-6-9-14(23)12-13-16-15(10-7-4-5-8-11-17(24)25)18-20(21,22)19(26-16)27-18/h4,7,12-16,18-19,23H,2-3,5-6,8-11H2,1H3,(H,24,25)/b7-4-,13-12+/t14-,15+,16+,18-,19-/m0/s1 |

InChI Key |

GJCWJHMKKPOZIY-ZRUQSMBYSA-N |

SMILES |

CCCCCC(C=CC1C(C2C(C(O1)O2)(F)F)CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H]2C([C@@H](O1)O2)(F)F)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C2C(C(O1)O2)(F)F)CC=CCCCC(=O)O)O |

Synonyms |

10,10-difluoro-TXA2 10,10-difluorothromboxane A2 10,10-difluorothromboxane A2, (5E,9alpha,11alpha,13E,15R)-isomer 10,10-difluorothromboxane A2, (5E,9alpha,11alpha,13E,15S)-isomer 10,10-difluorothromboxane A2, (5Z,9alpha,11alpha,13E,15R)-isome |

Origin of Product |

United States |

Synthetic Methodologies for 10,10 Difluorothromboxane A2

Historical Approaches to 10,10-Difluorothromboxane A2 Synthesis

Early Synthetic Routes and Challenges

Early efforts to synthesize stable analogs of TxA2 focused on modifying its highly reactive 2,6-dioxabicyclo[3.1.1]heptane core. unimi.it The inherent instability of this strained acetal (B89532) system posed a significant synthetic challenge. Initial strategies often involved replacing the oxygen atoms with carbon or sulfur to create more stable carbocyclic or thiacyclic analogs. acs.org However, these modifications, while increasing stability, also altered the molecule's geometry and biological activity.

The development of fluorinated analogs, specifically this compound, represented a breakthrough as it largely preserved the natural bicycloheptane (B81988) structure while dramatically improving chemical stability. smolecule.com Early synthetic work by Fried and his colleagues laid the groundwork for accessing this important molecule. scispace.comresearchgate.net A key challenge in these early routes was the stereocontrolled introduction of the various chiral centers and the construction of the strained oxetane (B1205548) ring.

Total Synthesis Strategies of (+)-10,10-Difluorothromboxane A2

The total synthesis of the biologically active enantiomer, (+)-10,10-Difluorothromboxane A2, has been achieved through multi-step sequences starting from chiral precursors. acs.orgresearchgate.net One notable approach utilized a chiral synthon derived from a racemic diol diacetate via selective enzymatic hydrolysis with pig liver esterase. researchgate.net This chemo-enzymatic route, while effective, was later improved upon.

Key Synthetic Steps and Intermediates

The synthesis of this compound and its analogs relies on several critical chemical transformations and the preparation of key intermediates.

Construction of the Strained Acetal Core

The formation of the 2,6-dioxabicyclo[3.1.1]heptane ring system, the strained acetal core of thromboxanes, is a pivotal and challenging step in the synthesis. nih.govacs.org Historically, methods such as Still's Mitsunobu reaction and Fried's displacement of a mesylate were employed, though these were not always successful, particularly on more complex substrates. nih.govacs.org

A novel and more reliable method for constructing this strained acetal was developed, which involves an intramolecular cyclization. nih.govacs.org This newer strategy has proven to be more robust for the synthesis of fluorinated TxA2 analogs. nih.gov The general approach involves the formation of a hemiacetal, which is then induced to cyclize. acs.org For instance, treatment of a hemiacetal intermediate with a chlorinating agent like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can lead to the formation of an unstable glycosyl chloride, which can then be activated with a silver salt to promote intramolecular displacement and form the desired acetal. nih.govacs.org

α-Fluorination Methodologies, such as of a Lactone Bearing a β-Alkoxy Group

The introduction of the two fluorine atoms at the C-10 position is a crucial step that imparts the desired stability to the molecule. nih.govacs.org This is typically achieved through the α-fluorination of a suitable precursor, such as a lactone bearing a β-alkoxy group. nih.govacs.org

The fluorination of the enolate of a lactone intermediate has been a key strategy. nih.govacs.org For example, a lactone can be treated with a strong base like potassium hexamethyldisilazide (KHMDS) to generate the enolate, which is then quenched with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). nih.gov This reaction has been shown to proceed with good diastereoselectivity. nih.gov Other electrophilic fluorinating reagents like Selectfluor have also been utilized in the synthesis of fluorinated intermediates. nih.govmdpi.com

Chiral Synthon Utilization in Stereoselective Synthesis

The use of chiral synthons is fundamental to the enantioselective synthesis of (+)-10,10-Difluorothromboxane A2, ensuring the correct absolute stereochemistry required for biological activity. unimi.itresearchgate.net Glycals, which are unsaturated chiral sugars, are valuable starting materials for creating chiral molecular scaffolds. nih.gov

In the synthesis of (+)-10,10-Difluorothromboxane A2, a key chiral synthon was prepared from a racemic dibenzyl ether through a selective enzymatic hydrolysis process. researchgate.netacs.org This chiral building block contains the necessary stereochemical information to direct the formation of the subsequent stereocenters in the molecule. The synthesis of the key aldehyde intermediate was achieved from a chiral synthon in a 16-step sequence, highlighting the importance of starting with a stereochemically defined precursor. acs.orgresearchgate.net The use of such synthons avoids the need for challenging chiral separations at later stages of the synthesis and ensures the production of the desired enantiomer. researchgate.net

Diastereoselective Synthesis Considerations

The total synthesis of this compound (10,10-F2-TXA2) presents significant stereochemical challenges that necessitate careful consideration of diastereoselectivity at key stages. The intricate three-dimensional architecture of the target molecule, which includes multiple stereogenic centers, requires precise control over the formation of each chiral center to ensure the desired biological activity. acs.org The development of synthetic routes has focused on strategies that can selectively produce the correct diastereomer, often contending with the formation of undesired stereoisomers. acs.org

One of the critical and challenging steps in the synthesis of 10,10-F2-TXA2 is the introduction of the upper side chain. acs.org A notable method employed for this transformation is the Reformatsky reaction. acs.org However, this reaction, when applied to key intermediates in the synthetic pathway, has been shown to exhibit low diastereoselectivity. acs.org For instance, the reaction of a key aldehyde intermediate with ethyl bromodifluoroacetate in the presence of zinc leads to a mixture of epimeric alcohols at the C-15 position. acs.org

The following table summarizes the diastereoselectivity observed in a key Reformatsky reaction during the synthesis of 10,10-F2-TXA2, leading to the formation of C-15 epimers.

Table 1: Diastereoselectivity of the Reformatsky Reaction in the Synthesis of this compound Intermediates acs.org

| Reactants | Reagents | Product Epimers (Ratio) |

| Aldehyde intermediate (precursor to the upper side chain) | BrCF2CO2Et, Zn, THF | C-15 epimers (1.38:1) |

The data clearly indicates that while the Reformatsky reaction is a viable method for constructing the carbon skeleton of the upper side chain, it does not proceed with a high degree of stereocontrol, yielding a nearly equimolar mixture of the two diastereomers. acs.org This necessitates further strategic planning in the synthetic sequence, either through the development of more diastereoselective reagents or by implementing efficient separation techniques for the resulting epimers. acs.org

In addition to the challenges posed by the Reformatsky reaction, the synthesis of various stereoisomers of 10,10-F2-TXA2, such as the 9α,11α-diastereomer, has also been described. acs.org The synthesis of these isomers is crucial for structure-activity relationship studies, allowing researchers to probe the specific interactions between the ligand and its receptor. acs.org These studies have revealed that the precise stereochemical configuration, particularly at the 9 and 11 positions, is critical for biological activity, with even subtle changes in stereochemistry leading to significant reductions in potency. acs.org This underscores the importance of achieving high diastereoselectivity in the synthesis of not only the natural configuration but also its stereoisomers to fully understand the biological implications of its three-dimensional structure. acs.org

Chemical Stability and Fluorine Mediated Stabilization of 10,10 Difluorothromboxane A2

Enhanced Hydrolytic Stability of 10,10-Difluorothromboxane A2 Compared to Thromboxane (B8750289) A2

Thromboxane A2 is notoriously unstable in aqueous solution, with a half-life of approximately 32 seconds at a physiological pH of 7.4. nih.govbris.ac.ukacs.orgresearchgate.net This rapid hydrolysis converts it into the biologically inactive Thromboxane B2, severely limiting its duration of action. wikipedia.orgnih.gov The introduction of two fluorine atoms at the C-10 position dramatically enhances the molecule's resistance to this degradation pathway.

Research has demonstrated that this compound exhibits a profound increase in stability. acs.orgnih.gov Studies measuring its hydrolytic decay at pH 7.4 found its half-life to be approximately 46 weeks. acs.org This represents a stability increase of several orders of magnitude compared to the parent compound, transforming a transient signaling molecule into a chemically robust analogue suitable for extensive biological and pharmacological investigation. smolecule.comnih.gov

| Compound | Half-Life (t½) |

|---|---|

| Thromboxane A2 | ~32 seconds |

| This compound | ~46 weeks |

Comparative Stability Analysis with Other Fluorinated Thromboxane A2 Analogues

To better understand the impact of fluorine substitution, the stability of this compound has been compared with its monofluorinated counterpart, 10-F-TxA2. nih.govacs.org While both fluorinated analogues are significantly more stable than the native Thromboxane A2, the degree of fluorination plays a crucial role. acs.org

The monofluorinated analogue, 10-F-TxA2, has a half-life of 20 days at pH 7.4. acs.orgnih.gov In contrast, this compound, with two fluorine atoms at the same position, displays a substantially longer half-life of 46 weeks. acs.org Interestingly, while the addition of a second fluorine atom confers a significant increase in stability, the effect is not merely additive. acs.org This suggests a more complex interplay of electronic and stereoelectronic factors governing the stability of the strained acetal (B89532) structure. acs.org The monofluorinated analogue is approximately 100,000 times more stable than Thromboxane A2, while the difluorinated version is even more resilient. nih.govacs.orgnih.gov

| Compound | Number of Fluorine Atoms at C-10 | Half-Life (t½) |

|---|---|---|

| Thromboxane A2 | 0 | ~32 seconds |

| 10-F-TxA2 | 1 | 20 days |

| This compound | 2 | 46 weeks |

Mechanistic Basis of Fluorine-Induced Stability in the Thromboxane A2 Scaffold

The primary mechanism underlying the instability of Thromboxane A2 is the rapid hydrolysis of its strained 2,6-dioxabicyclo[3.1.1]heptane (acetal) ring system. smolecule.comacs.orgnih.gov The introduction of fluorine atoms at the C-10 position, which is adjacent to the acetal linkage, provides significant stabilization through powerful electronic effects. smolecule.comacs.org

Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. smolecule.comacs.org This effect reduces the electron density around the acetal carbons, making them less susceptible to nucleophilic attack by water, which is the initiating step of hydrolysis. smolecule.com By destabilizing the formation of the positively charged oxocarbenium ion intermediate that is crucial to the hydrolytic pathway, the fluorine atoms effectively increase the energy barrier for the degradation reaction, thus slowing the rate of hydrolysis. acs.org

Furthermore, research indicates that stereoelectronic effects also play a vital role. acs.org The orientation of the fluorine atoms relative to the acetal ring influences the degree of stabilization. An antiperiplanar (trans) orientation of a C-F bond to the C-O bond of the incipient oxocarbenium ion provides greater stabilization than a syn-periplanar (cis) arrangement. This stereoelectronic contribution helps to explain why the increase in stability from a monofluorinated to a difluorinated analogue is substantial but not perfectly additive. acs.org

Molecular Pharmacology and Receptor Interactions of 10,10 Difluorothromboxane A2

Agonistic and Antagonistic Profiles of 10,10-Difluorothromboxane A2 and its Stereoisomers

The substitution of two hydrogen atoms with fluorine at the 10-position of thromboxane (B8750289) A2 (TXA2) results in a chemically stable analog, this compound, that retains the characteristic 2,6-dioxa[3.1.1]bicycloheptane structure of the parent compound. pnas.orgsmolecule.com This stability has made it a valuable tool for studying the biological effects of TXA2, which is otherwise highly unstable. smolecule.com The biological activity of this compound and its stereoisomers is highly dependent on the stereochemistry of the 5,6 double bond and the 15-hydroxyl group, leading to differential effects on platelets and vascular smooth muscle. pnas.orgnih.gov

Differential Agonism and Antagonism in Platelets

In studies on human platelets, only this compound with the natural stereochemistry of TXA2 (also referred to as compound I) acts as an agonist, stimulating platelet aggregation with an EC50 of 36 ± 3.6 nM. pnas.orgnih.gov This effect is mediated through the TXA2/prostaglandin H2 (TP) receptor, as demonstrated by its inhibition by the TP receptor antagonist I-PTA-OH. pnas.org

In contrast, stereoisomers of this compound exhibit antagonistic properties in platelets. pnas.orgnih.gov These isomers, which differ in the stereochemistry of the 15-hydroxyl group and/or the 5,6 double bond, inhibit platelet aggregation induced by compound I. pnas.org The antagonistic potencies (Kd values) for these stereoisomers are as follows:

(15R)-10,10-Difluoro-TXA2 (compound II): 98 ± 46 nM. pnas.orgnih.gov

(5E)-10,10-Difluoro-TXA2 (compound III): 140 ± 42 nM. pnas.orgnih.gov

(5E,15R)-10,10-Difluoro-TXA2 (compound IV): 1450 ± 350 nM. pnas.orgnih.gov

This demonstrates that specific stereochemical configurations are critical for the agonistic activity at the platelet TP receptor, and alterations can convert the molecule into a receptor antagonist. smolecule.com

Differential Agonism and Contraction Effects in Vascular Smooth Muscle (e.g., Canine Saphenous Veins)

The pharmacological profile of this compound and its stereoisomers is notably different in vascular smooth muscle compared to platelets. pnas.org In canine saphenous veins, this compound (compound I) is a potent agonist, inducing contraction with an EC50 of 3.7 ± 0.8 nM. pnas.orgnih.gov

Interestingly, the stereoisomers that act as antagonists in platelets behave as agonists in canine saphenous veins, stimulating contraction. pnas.orgnih.gov The EC50 values for the contractile responses induced by these stereoisomers are:

(15R)-10,10-Difluoro-TXA2 (compound II): 36 ± 4.4 nM. pnas.orgnih.gov

(5E)-10,10-Difluoro-TXA2 (compound III): 31 ± 6.8 nM. pnas.orgnih.gov

(5E,15R)-10,10-Difluoro-TXA2 (compound IV): 321 ± 50 nM. pnas.orgnih.gov

This differential activity between platelets and vascular smooth muscle provides strong evidence for the existence of distinct TP receptor subtypes in these tissues. pnas.orgnih.gov

Characterization of Thromboxane A2/Prostaglandin H2 (TP) Receptor Subtypes

The divergent responses to this compound and its stereoisomers in platelets and vascular smooth muscle have been instrumental in characterizing subtypes of the thromboxane A2/prostaglandin H2 (TP) receptor. pnas.org These findings support a classification system for TP receptors based on their tissue location and functional responses. pnas.org

Distinctions between Platelet TP Receptors ((TXA2/PGH2)α)

The TP receptor found on platelets has been designated as the (TXA2/PGH2)α receptor, with the 'α' signifying its primary role in aggregation. pnas.org This receptor subtype exhibits strict stereochemical requirements for agonism. Only the natural stereochemistry of this compound leads to platelet activation, while its stereoisomers act as antagonists. pnas.org In humans, two TP receptor isoforms, TPα and TPβ, arise from alternative splicing of the same gene. nih.govmdpi.com Platelets exclusively express the TPα isoform. nih.gov

Distinctions between Vascular TP Receptors ((TXA2/PGH2)τ)

The TP receptor present in vascular smooth muscle is termed the (TXA2/PGH2)τ receptor, where 'τ' denotes its function in regulating vascular tone. pnas.org Unlike the platelet receptor, the vascular TP receptor is activated by this compound and its stereoisomers (compounds II, III, and IV), all of which induce contraction. pnas.org This indicates a less stringent stereochemical requirement for agonism at the vascular TP receptor compared to the platelet TP receptor. pnas.org The contractile response in vascular smooth muscle is initiated by an increase in intracellular calcium concentration, leading to the activation of the Ca2+-Calmodulin-MLCK pathway. plos.orgkegg.jp

Ligand-Receptor Binding Studies

Ligand-receptor binding studies have further elucidated the interactions of this compound and its stereoisomers with the platelet TP receptor. All four compounds were able to displace the TP receptor antagonist 9,11-dimethylmethano-11,12-methano-16-(3-125I-4-hydroxyphenyl)-13,14-dihydro-13-aza-15αβ-ω-tetranor-TXA2 from its binding site on human platelets. pnas.orgnih.gov

The dissociation constants (Kd) determined from these displacement studies are:

10,10-Difluoro-TXA2 (compound I): 100 ± 30 nM. pnas.orgnih.gov

(15R)-10,10-Difluoro-TXA2 (compound II): 280 ± 60 nM. pnas.orgnih.gov

(5E)-10,10-Difluoro-TXA2 (compound III): 230 ± 70 nM. pnas.orgnih.gov

(5E,15R)-10,10-Difluoro-TXA2 (compound IV): 1410 ± 1020 nM. pnas.orgnih.gov

These binding affinities generally correlate with their biological activities in platelets, where compound I is the most potent agonist and compound IV is the weakest antagonist. pnas.org

Interactive Data Table: Pharmacological Profile of this compound and its Stereoisomers

| Compound | Stereochemistry | Platelet Activity (Human) | Platelet EC50/Kd (nM) | Vascular Smooth Muscle Activity (Canine Saphenous Vein) | Vascular EC50 (nM) | Platelet Receptor Binding Kd (nM) |

| I | Natural (15S, 5Z) | Agonist | 36 ± 3.6 (EC50) | Agonist | 3.7 ± 0.8 | 100 ± 30 |

| II | 15R | Antagonist | 98 ± 46 (Kd) | Agonist | 36 ± 4.4 | 280 ± 60 |

| III | 5E | Antagonist | 140 ± 42 (Kd) | Agonist | 31 ± 6.8 | 230 ± 70 |

| IV | 5E, 15R | Antagonist | 1450 ± 350 (Kd) | Agonist | 321 ± 50 | 1410 ± 1020 |

Displacement Assays with Specific Thromboxane A2/PGH2 Receptor Antagonists

This compound, a stable analog of the highly labile Thromboxane A2 (TXA2), has demonstrated a significant affinity for the Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) receptor, often referred to as the TP receptor. pnas.org This interaction has been extensively characterized through displacement assays, which measure the ability of a compound to displace a radiolabeled ligand from its receptor.

In studies utilizing human platelets, this compound has been shown to effectively displace specific TXA2/PGH2 receptor antagonists. nih.gov Research involving the displacement of the radiolabeled antagonist [¹²⁵I]-BOP from platelet receptors revealed that this compound possesses an affinity comparable to that of TXA2 and the stable PGH2 analog, U-46619. pnas.orgnih.gov

Further investigations have confirmed the ability of this compound and its stereoisomers to displace the TXA2/PGH2 antagonist 9,11-dimethylmethano-11,12-methano-16-(3-¹²⁵I-4-hydroxyphenyl)-13,14-dihydro-13-aza-15αβ-ω-tetranor-TXA2 from its binding site on platelet receptors. nih.gov The dissociation constants (Kd) determined from these displacement assays provide a quantitative measure of the binding affinity. For this compound (referred to as compound I in the study), the Kd value was found to be 100 ± 30 nM. nih.gov

The stereochemistry of the molecule plays a critical role in its interaction with the TP receptor. pnas.org While this compound, which has the natural stereochemistry of TXA2, acts as an agonist, its stereoisomers exhibit different properties. pnas.orgnih.gov For instance, (15R)-10,10-Difluoro-TXA2 (compound II), (5E)-10,10-Difluoro-TXA2 (compound III), and (5E,15R)-10,10-Difluoro-TXA2 (compound IV) have been identified as antagonists of platelet aggregation induced by this compound. pnas.orgnih.gov Despite their antagonistic effect on platelet aggregation, these stereoisomers were still able to displace the radiolabeled antagonist from the platelet receptor, albeit with varying affinities. nih.gov

| Compound | Stereochemistry | Activity in Platelets | Dissociation Constant (Kd) in Displacement Assay (nM) |

|---|---|---|---|

| Compound I (10,10-Difluoro-TXA2) | Natural (5Z, 15S) | Agonist | 100 ± 30 |

| Compound II ((15R)-10,10-Difluoro-TXA2) | 15R | Antagonist | 280 ± 60 |

| Compound III ((5E)-10,10-Difluoro-TXA2) | 5E | Antagonist | 230 ± 70 |

| Compound IV ((5E,15R)-10,10-Difluoro-TXA2) | 5E, 15R | Antagonist | 1410 ± 1020 |

G-Protein Coupled Receptor Activation Mechanisms

The biological effects of this compound are mediated through its interaction with and activation of G-protein coupled receptors (GPCRs). nih.gov GPCRs are a large family of transmembrane proteins that, upon activation by an external ligand, trigger intracellular signaling cascades by activating heterotrimeric G proteins. nih.govnih.gov

TP Receptor G-Protein Activation by this compound

The primary target of this compound is the thromboxane (TP) receptor, a member of the prostanoid receptor family of GPCRs. nih.govreactome.org The activation of the TP receptor by an agonist like this compound initiates a conformational change in the receptor, which in turn activates associated G proteins. cecam.org The TP receptor is known to couple primarily to G proteins of the Gq family, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. reactome.org It can also couple to G13, which stimulates Rho and Rac signaling pathways. reactome.org

Bioluminescence Resonance Energy Transfer (BRET) assays have been instrumental in elucidating the specifics of TP receptor activation. nih.gov Studies using BRET have shown that this compound (also referred to as F2-TXA2 in some literature) promotes receptor-stimulated TP receptor G-protein activation in a manner similar to the well-characterized TP receptor agonist U-46619. nih.gov This indicates that the difluorinated analog effectively mimics the natural ligand in its ability to induce the conformational changes in the TP receptor necessary for G-protein engagement and activation. nih.gov The activation of G-proteins is a critical step that initiates downstream signaling events, such as platelet activation and vasoconstriction. smolecule.com

Modulatory Effects on IP Receptor Activation Pathways

Interestingly, research has revealed that this compound is not exclusively selective for the TP receptor. nih.gov It also exhibits activity at the prostacyclin (IP) receptor, another prostanoid GPCR that typically mediates effects opposing those of the TP receptor, such as vasodilation and inhibition of platelet aggregation. nih.govscbt.com

BRET studies have confirmed that this compound can directly mediate IP receptor activation. nih.gov This dual activity leads to a complex signaling profile. In human platelets, this compound was observed to cause reversible aggregation, in contrast to the sustained aggregation induced by U-46619. nih.gov This reversibility is attributed to the delayed activation of the IP receptor pathway. nih.gov

| Receptor | Primary G-Protein Pathway Activated | Key Downstream Effect | Observed Functional Outcome in Platelets |

|---|---|---|---|

| TP Receptor | Gq/G13 | Activation of Protein Kinase C | Initial wave of platelet aggregation |

| IP Receptor | Gs | Activation of Protein Kinase A | Delayed reversibility of aggregation |

Structure Activity Relationship Sar Studies of 10,10 Difluorothromboxane A2 Analogues

Impact of Stereochemistry on Biological Activity and Receptor Selectivity

The precise spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity and receptor selectivity of 10,10-Difluorothromboxane A2 analogues. Specific stereoisomers exhibit markedly different potencies, highlighting the highly specific nature of the interaction between the ligand and the thromboxane (B8750289) receptor.

The geometry of the double bond between carbons 5 and 6 in the upper side chain significantly impacts the biological activity of this compound analogues. The natural configuration is a Z (or cis) double bond. Altering this to an E (or trans) configuration generally leads to a substantial decrease in agonistic activity. For instance, studies on various analogues have shown that the Z-isomers are potent agonists of the thromboxane receptor, while their corresponding E-isomers are considerably less active or even inactive. This suggests that the specific bend in the α-chain caused by the Z-double bond is crucial for optimal orientation within the receptor's binding pocket. The (5E)-isomer of certain thromboxane analogues has been found to be practically devoid of the biological activities characteristic of the (5Z)-isomer.

Interactive Data Table: Impact of C-5,6 Double Bond Geometry on Biological Activity

| Compound Analogue | C-5,6 Geometry | Relative Agonist Potency |

| Analogue A | Z (cis) | High |

| Analogue A | E (trans) | Low / Inactive |

| Analogue B | Z (cis) | High |

| Analogue B | E (trans) | Very Low |

The stereochemistry of the hydroxyl group at the C-15 position in the lower side chain is another pivotal factor for biological activity. The naturally occurring and more potent configuration is the (15S)-hydroxyl group. Inversion of this stereocenter to the (15R)-configuration typically results in a dramatic loss of potency. The (15S)-hydroxyl group is thought to form a key hydrogen bond with the receptor, anchoring the lower side chain and contributing significantly to binding affinity and agonist activity. The reduced activity of (15R)-isomers underscores the precise conformational requirements of the receptor's binding site. Some studies have indicated that the 15(R) epimers are essentially inactive compared to their 15(S) counterparts.

Interactive Data Table: Effect of C-15 Hydroxyl Stereochemistry on Agonist Potency

| Compound Analogue | C-15 Stereochemistry | Relative Agonist Potency |

| Analogue X | 15(S) | 100% |

| Analogue X | 15(R) | < 1% |

| Analogue Y | 15(S) | High |

| Analogue Y | 15(R) | Negligible |

The 2,6-dioxabicyclo[3.1.1]heptane core, which includes the 9α,11α-oxetane ring, is a defining feature of thromboxane A2 and its analogues. The oxygen atom within this oxetane (B1205548) bridge is believed to be a crucial hydrogen bond acceptor in the interaction with the thromboxane receptor. This interaction is thought to involve a specific amino acid residue in the receptor's binding pocket, helping to correctly orient the analogue for effective binding and activation. The rigid structure of the bicyclic system, combined with the hydrogen bonding capability of the oxetane oxygen, plays a vital role in stabilizing the ligand-receptor complex.

General Influence of Fluorine Substitution on SAR

The introduction of fluorine atoms, particularly the gem-difluoro group at the C-10 position, has a profound influence on the structure-activity relationship of thromboxane A2 analogues. The primary effect of the C-10 difluoro substitution is the enhanced chemical stability of the molecule. It replaces the unstable 9,11-endoperoxide bridge of native thromboxane A2, which has a very short half-life, with a much more robust carbon-carbon bond, creating a carbocyclic analogue.

Preclinical Biological Investigations of 10,10 Difluorothromboxane A2

Ex Vivo Studies on Vascular Reactivity

The biological actions of TxA2 are not limited to platelets; it is also a potent vasoconstrictor. researchgate.net Ex vivo studies using isolated blood vessels have been employed to characterize the vascular effects of its stable analog, 10,10-Difluorothromboxane A2.

Research utilizing isolated canine saphenous veins has demonstrated that this compound is a powerful vasoconstrictor. nih.govnih.gov In these ex vivo preparations, the compound induced vascular smooth muscle contraction with an EC50 value of 3.7 ± 0.8 nM. nih.govnih.gov This finding establishes it as a potent agonist at vascular thromboxane (B8750289) A2 receptors, which are designated as (TXA2/PGH2)τ, where 'τ' stands for tone. pnas.org Interestingly, unlike in platelets, stereoisomers of this compound that were antagonists for aggregation still acted as agonists for vasoconstriction in canine saphenous veins, highlighting potential differences between platelet and vascular thromboxane receptors. nih.gov

Mechanistic Studies on Intracellular Signaling Pathways

To understand the mechanisms driving the observed physiological effects, studies have delved into the intracellular signaling cascades initiated by this compound binding to its receptor.

The activation of thromboxane A2 receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular events. researchgate.net This signaling pathway involves the activation of phospholipase C, leading to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate. researchgate.netwikipedia.org Diacylglycerol is a key activator of Protein Kinase C (PKC), a family of enzymes that phosphorylate other proteins to control cellular functions. wikipedia.org As a potent TxA2 receptor agonist, this compound is understood to trigger this pathway, resulting in PKC activation. nih.govresearchgate.netnih.gov In platelets, a primary substrate for activated PKC is a protein called pleckstrin. The phosphorylation of pleckstrin (P-pleckstrin) is a critical step in the amplification of the aggregation signal. Therefore, the pro-aggregatory effect of this compound is mediated, at least in part, through the activation of the PKC-pleckstrin signaling axis.

Future Research Directions for 10,10 Difluorothromboxane A2 Analogues

Development of Novel Fluorinated Thromboxane (B8750289) A2 Agonists and Antagonists with Tailored Selectivity

The introduction of fluorine into the TXA2 scaffold has been shown to significantly enhance chemical stability while maintaining biological activity. acs.orgnih.gov Building on this, a key future direction is the synthesis of a wider array of fluorinated TXA2 analogues to achieve tailored selectivity for different TP receptor subtypes and to develop potent agonists and antagonists.

Research has demonstrated that stereochemistry plays a crucial role in the biological activity of 10,10-difluoro-TXA2 analogues. nih.gov For instance, while 10,10-difluoro-TXA2 with the natural stereochemistry acts as an agonist for both platelet and vascular TP receptors, its stereoisomers can exhibit antagonist activity on platelets while retaining agonist effects in vascular tissue. nih.gov This highlights the potential for developing receptor-subtype-selective compounds by manipulating stereocenters within the molecule.

Future efforts should focus on synthesizing novel analogues with systematic variations in the position and number of fluorine atoms, as well as alterations to the alkyl side chains. The incorporation of fluorine can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic profile and binding affinity to the target receptor. researchgate.netresearchgate.net By creating a diverse library of fluorinated compounds, researchers can systematically explore the structure-activity relationships (SAR) to identify key molecular features that govern agonist versus antagonist activity and receptor selectivity. nih.govacs.org

| Compound | Stereochemistry | Platelet Activity | Vascular Activity |

| 10,10-difluoro-TXA2 | Natural | Agonist | Agonist |

| (15R)-10,10-Difluoro-TXA2 | 15R | Antagonist | Agonist |

| (5E)-10,10-difluoro-TXA2 | 5E | Antagonist | Agonist |

| (5E,15R)-10,10-difluoro-TXA2 | 5E, 15R | Antagonist | Agonist |

| A table showing the differential effects of stereoisomers of 10,10-Difluorothromboxane A2 on platelet and vascular receptors. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Analogues

A deeper understanding of the three-dimensional structure of these novel fluorinated analogues is paramount for rational drug design. While traditional techniques have been instrumental, the application of more advanced spectroscopic and structural elucidation methods will be critical in characterizing these complex molecules. researchgate.net

The structural elucidation of these analogues, in conjunction with their biological activity data, will provide a more complete picture of the SAR. researchgate.net This knowledge is essential for refining the design of future generations of fluorinated TXA2 analogues with improved potency and selectivity. The challenges associated with characterizing unstable molecules like TXA2 underscore the importance of these advanced analytical approaches for their stabilized fluorinated counterparts. acs.orgplos.org

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for investigating ligand-receptor interactions at the atomic level. nih.govresearchgate.net These methods can provide insights that are often difficult to obtain through experimental means alone.

Homology modeling can be used to construct three-dimensional models of the TP receptor, which can then be used for docking studies with the newly synthesized fluorinated analogues. nih.govnih.gov These docking simulations can predict the binding poses of the ligands within the receptor's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net This information can help to explain the observed SAR and guide the design of new analogues with enhanced binding affinity.

Q & A

Q. What are the key structural features of 10,10-Difluorothromboxane A₂ (10,10-DFTA₂) that enhance its stability compared to thromboxane A₂ (TXA₂)?

The substitution of two fluorine atoms at the C10 position replaces hydrogen atoms, stabilizing the bicyclic heptane ring system and reducing susceptibility to hydrolysis. This modification retains the bioactive conformation of TXA₂ while improving chemical stability, enabling prolonged pharmacological studies .

Q. What synthetic methodologies are most effective for producing 10,10-DFTA₂ with high enantiomeric purity?

The total synthesis involves chiral synthons and multi-step processes, including a Reformatsky reaction for carbon-carbon bond formation. For example, Fried et al. achieved an 8.8% overall yield over 16 steps using (-)-5 as a chiral starting material, with high diastereoselectivity in all but the Reformatsky step .

Q. How does 10,10-DFTA₂ interact with thromboxane (TP) receptors in platelets and vascular tissues?

Competitive binding assays using radiolabeled ligands (e.g., 125I-S145) show that 10,10-DFTA₂ binds TP receptors with high affinity (Kd = 100 ± 30 nM in platelets). Functional assays confirm its agonist activity (EC₅₀ = 36 nM in platelets; 3.7 nM in canine saphenous veins), mimicking TXA₂'s effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between 10,10-DFTA₂ stereoisomers?

Stereoisomers with variations at the 5,6 double bond or 15-hydroxyl group exhibit divergent effects (e.g., compound II acts as a platelet antagonist but a vascular agonist). Use a dual-assay approach:

Q. What experimental strategies optimize diastereoselectivity in the Reformatsky reaction during 10,10-DFTA₂ synthesis?

The Reformatsky step (yielding intermediates 13 and 14) shows low selectivity due to steric hindrance. Strategies include:

Q. How do researchers validate the biological relevance of 10,10-DFTA₂ in vivo without confounding hydrolysis artifacts?

Use stable isotope-labeled analogs (e.g., deuterated or 13C-labeled derivatives) in pharmacokinetic studies. Monitor metabolite profiles via LC-MS/MS to distinguish intact 10,10-DFTA₂ from degradation products .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in 10,10-DFTA₂ studies?

Fit data to a four-parameter logistic model to calculate EC₅₀/IC₅₀ values. For receptor binding, apply nonlinear regression to determine Kd and Bmax. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare stereoisomer effects .

Methodological Guidance

Q. How to design a study comparing 10,10-DFTA₂’s efficacy across species (e.g., human vs. canine models)?

- Cross-species receptor alignment : Perform sequence homology analysis of TP receptors.

- Functional assays : Use species-specific platelet-rich plasma or isolated vascular tissues.

- Control for interspecies variability : Normalize responses to endogenous TXA₂ levels .

Q. What techniques confirm the absolute configuration of synthetic 10,10-DFTA₂?

Q. How to address low yields in large-scale 10,10-DFTA₂ synthesis?

- Flow chemistry : Improve reaction efficiency in bottleneck steps (e.g., ozonolysis).

- Catalytic asymmetric synthesis : Replace stoichiometric chiral reagents with organocatalysts.

- Process optimization : Use design of experiments (DoE) to identify critical parameters .

Data Interpretation and Reporting

Q. How should researchers report conflicting data between receptor binding and functional assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.